molecular formula C17H12O2 B231555 2,5-Diphenylfuran-3-carbaldehyde

2,5-Diphenylfuran-3-carbaldehyde

Cat. No.: B231555
M. Wt: 248.27 g/mol
InChI Key: AOJDLUITXVHUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenylfuran-3-carbaldehyde is a compound that belongs to the furan family of organic compounds. It is a yellow crystalline solid that is commonly used in scientific research applications. This compound has been synthesized using various methods and has shown to exhibit biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,5-Diphenylfuran-3-carbaldehyde is not well understood. However, it has been shown to exhibit antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects. It has been shown to exhibit antioxidant properties and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to exhibit antibacterial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Diphenylfuran-3-carbaldehyde in lab experiments include its high yield of synthesis and its ability to be used as a starting material for the synthesis of other organic compounds. However, the limitations include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of 2,5-Diphenylfuran-3-carbaldehyde in scientific research. One direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Another direction is the investigation of its potential as an anticancer agent in vivo. Additionally, the development of new methods for the synthesis of this compound could lead to the production of new organic compounds with potential applications in various fields.
In conclusion, this compound is a compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2,5-Diphenylfuran-3-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction between 2,5-diphenylfuran and chloroacetaldehyde in the presence of an acid catalyst. Another method involves the reaction between 2,5-diphenylfuran and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base catalyst. Both methods have been shown to produce high yields of this compound.

Scientific Research Applications

2,5-Diphenylfuran-3-carbaldehyde has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry. It has been used as a starting material for the synthesis of other organic compounds. Additionally, it has been used in the development of fluorescent probes for the detection of metal ions in biological systems.

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2,5-diphenylfuran-3-carbaldehyde

InChI

InChI=1S/C17H12O2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H

InChI Key

AOJDLUITXVHUQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O

Origin of Product

United States

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